![molecular formula C8H5ClF2O2 B6341312 Methyl 2-chloro-3,6-difluorobenzoate CAS No. 773874-02-5](/img/structure/B6341312.png)
Methyl 2-chloro-3,6-difluorobenzoate
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Overview
Description
Methyl 2-chloro-3,6-difluorobenzoate is an organic compound that belongs to the family of benzoates. It is a white crystalline powder used in various fields of research and industries due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3,6-difluorobenzoate can be synthesized through the esterification of 2-chloro-3,6-difluorobenzoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-3,6-difluorobenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-chloro-3,6-difluorobenzoic acid.
Reduction: 2-chloro-3,6-difluorobenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-3,6-difluorobenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including benzoxadiazoles and benzofurans.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential anti-inflammatory properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3,6-difluorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-difluorobenzoate: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
Methyl 4-chloro-2,6-difluorobenzoate: Contains a chlorine atom at a different position, resulting in distinct chemical properties.
Biological Activity
Methyl 2-chloro-3,6-difluorobenzoate is an organic compound notable for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C8H6ClF2O2 and features a benzoate structure with chlorine and fluorine substituents. The presence of these halogens significantly influences its chemical reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily associated with its interactions with various biological targets:
- Enzyme Inhibition : Compounds with halogen substituents often act as enzyme inhibitors. This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in drug design.
- Antimicrobial Properties : Research indicates that halogenated compounds exhibit antimicrobial properties. This compound may inhibit the growth of bacteria and fungi by disrupting cellular processes or signaling pathways .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds based on their structural features and biological activities:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 2-chloro-6-fluorobenzoate | C8H6ClF2O2 | Contains one chlorine atom; less reactive than dichlorinated variants. |
Methyl 4-chloro-2-fluorobenzoate | C8H6ClF2O2 | Different substitution pattern; used in similar applications. |
Ethyl 4-chloro-2,6-difluorobenzoate | C9H8ClF2O2 | Contains ethyl group; changes solubility and potential applications. |
Methyl 3-chloro-5-fluorobenzoate | C8H6ClF2O2 | Different position of substitutions; may exhibit unique biological activities. |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of Gram-positive bacteria due to its ability to disrupt cell wall synthesis.
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound binds to active sites of specific enzymes, leading to inhibition of their catalytic functions. This property is crucial for developing new therapeutic agents targeting metabolic disorders .
- Agricultural Applications : The compound's herbicidal properties have been explored in agricultural settings. Studies have shown that it can effectively control weed growth by inhibiting key metabolic pathways in plants.
Properties
IUPAC Name |
methyl 2-chloro-3,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZXEGBDPWQNJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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